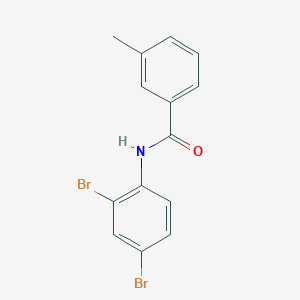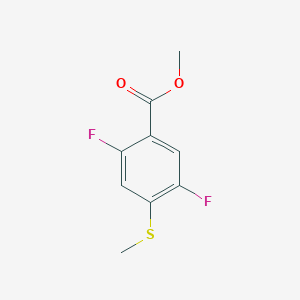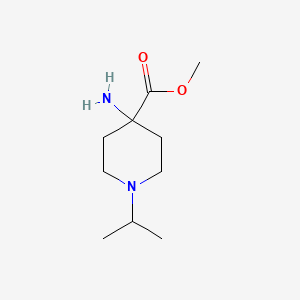
N-(2,4-dibromophenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dibromophenyl)-3-methylbenzamide is an organic compound with the molecular formula C14H11Br2NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,4-dibromophenyl group and the benzene ring is substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-3-methylbenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
N-(2,4-dibromophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
N-(2,4-dibromophenyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,4-dibromophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways .
相似化合物的比较
Similar Compounds
- N-(2,4-dibromophenyl)acetamide
- N-(2,4-dibromophenyl)-4-fluoro-1,2-benzenediamine
- Tris(2,4-dibromophenyl)amine
Uniqueness
N-(2,4-dibromophenyl)-3-methylbenzamide is unique due to the presence of both the 2,4-dibromophenyl group and the 3-methyl substitution on the benzamide. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C14H11Br2NO |
|---|---|
分子量 |
369.05 g/mol |
IUPAC 名称 |
N-(2,4-dibromophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Br2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChI 键 |
WVNRQUDQHRHKCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)


![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)
![(Propan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B12088256.png)


![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)
